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Compound Focus: Alvespimycin Hydrochloride

CAS No.: 467214-21-7

Cat. No.: S003077

Core Mechanism of Action: Targeting Hsp90

The therapeutic effect of Alvespimycin hydrochloride stems from its direct and high-affinity inhibition of
Hsp90.

e Structural Binding: Alvespimycin is a geldanamycin derivative that binds to the unusual, folded
conformation of the natural nucleotide in the N-terminal ATP-binding pocket of Hsp90 [1]. This binding
displaces key water molecules and forms hydrogen bonds with the protein backbone, effectively
locking Hsp90 in an inactive state and preventing its necessary ATP-dependent conformational
changes for client protein maturation [1].

o Key Differentiator: Compared to the first-generation inhibitor tanespimycin (17-AAG), alvespimycin
features a 2-(dimethylamino)ethylamino side chain at the 17-position. This modification projects
into the solvent, significantly improving water solubility without compromising protein binding, which
gives it more favorable pharmacological properties [1].

Downstream Cellular Consequences

Inhibition of Hsp90's chaperone function has a cascade of downstream effects, as illustrated in the following

pathway:
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The specific client proteins degraded upon Hsp90 inhibition are numerous and include key oncogenic drivers

[1]:

¢ Kinases: Her-2, EGFR, Akt, C-Raf, Bcr-Abl
e Transcription Factors: Mutant p53
o Steroid Hormone Receptors

The degradation of these client proteins disrupts multiple signaling pathways that cancer cells rely on for
proliferation and survival, leading to anti-tumor effects such as cell cycle arrest and apoptosis [2].
Furthermore, this mechanism also explains the observed anti-inflammatory activity of Alvespimycin, as it

interferes with NF-«kB signaling [3] [4].
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Quantitative Biochemical and Cellular Data

The potency of Alvespimycin hydrochloride has been quantified in various experimental systems, as

summarized below.

Table 1: Biochemical and Cellular Potency of Alvespimycin Hydrochloride [3] [5] [4]

Measured Activity (ICso /

Assay Type

Specific Target / Cell Line

ECso)

Cell-Free Biochemical Assay

Cell-Free Biochemical Assay

Cellular Activity (Her2

Degradation)

Cellular Activity (Her2

Hsp90 (human)

GRP94 (endoplasmic reticulum
paralog)

SKBR3 cells (breast cancer)

SKOV3 cells (ovarian cancer)

62 + 29 nM [3] [5]

65 nM [5]

8 + 4 nM [5]

46 + 24 nM [5]

Degradation)

Cellular Activity (Hsp70 SKBR3 cells 4 +2nM [5]
Induction)

Cellular Cytotoxicity (MTT A2058 cells (melanoma) 2.1 nM [4]
Assay)

Cellular Cytotoxicity (MTT HelLa cells (cervical cancer) 2.06 UM [4]
Assay)

Inhibition of NF-kB Activation Hela cells 0.15 uM [4]

Key Experimental Protocols

To evaluate the activity of Alvespimycin in a research setting, several established experimental protocols can

be used.

© 2026 Smolecule. All rights reserved. 3/6 Tech Support


https://www.smolecule.com/products/s003077?utm_src=pdf-body
https://www.smolecule.com/products/s003077?utm_src=pdf-body
https://bpsbioscience.com/27730-2
https://www.medchemexpress.com/Alvespimycin-hydrochloride.html?srsltid=AfmBOoqU-QAGqbPUhD1eiZedQ4MxPBOc_mF9WyOdbAP2BQzxDmZG4KFx
https://www.selleckchem.com/products/17-DMAG,Hydrochloride-Salt.html
https://bpsbioscience.com/27730-2
https://www.medchemexpress.com/Alvespimycin-hydrochloride.html?srsltid=AfmBOoqU-QAGqbPUhD1eiZedQ4MxPBOc_mF9WyOdbAP2BQzxDmZG4KFx
https://www.medchemexpress.com/Alvespimycin-hydrochloride.html?srsltid=AfmBOoqU-QAGqbPUhD1eiZedQ4MxPBOc_mF9WyOdbAP2BQzxDmZG4KFx
https://www.medchemexpress.com/Alvespimycin-hydrochloride.html?srsltid=AfmBOoqU-QAGqbPUhD1eiZedQ4MxPBOc_mF9WyOdbAP2BQzxDmZG4KFx
https://www.medchemexpress.com/Alvespimycin-hydrochloride.html?srsltid=AfmBOoqU-QAGqbPUhD1eiZedQ4MxPBOc_mF9WyOdbAP2BQzxDmZG4KFx
https://www.medchemexpress.com/Alvespimycin-hydrochloride.html?srsltid=AfmBOoqU-QAGqbPUhD1eiZedQ4MxPBOc_mF9WyOdbAP2BQzxDmZG4KFx
https://www.selleckchem.com/products/17-DMAG,Hydrochloride-Salt.html
https://www.selleckchem.com/products/17-DMAG,Hydrochloride-Salt.html
https://www.selleckchem.com/products/17-DMAG,Hydrochloride-Salt.html
https://www.smolecule.com/products/s003077?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

1. Fluorescence Polarization (FP) Competition Binding Assay This cell-free assay measures the direct

binding of a compound to Hsp90 [2].

o Key Steps:

o Arecombinant human Hsp90 protein (a + (3 isoforms) is isolated.

o Afluorescent probe (BODIPY-labeled geldanamycin analogue) is prepared in an FP assay
buffer.

o The test compound (e.g., Alvespimycin) is serially diluted and mixed with the Hsp90 protein and
the fluorescent probe.

o The mixture is incubated for 3 hours at 30°C.

o Fluorescence anisotropy is measured (Ex = 485 nm, Em = 535 nm). A decrease in polarization
indicates that the test compound is competing with and displacing the fluorescent probe from
the Hsp90 binding pocket.

o The ICso value is calculated from the resulting competition curve.

2. Assessing Client Protein Degradation via Western Blot This cellular assay confirms the functional

consequence of Hsp90 inhibition [5].

o Key Steps:

o Cancer cell lines (e.g., SKBR3 for Her2) are treated with Alvespimycin hydrochloride for a
specified period (e.g., 24 hours).

o Cells are lysed, and proteins are extracted.

o Proteins are separated by gel electrophoresis and transferred to a membrane.

o The membrane is probed with antibodies against the client protein of interest (e.g., Her2) and a
loading control (e.g., Actin).

o The degradation of the client protein is visualized by a decrease in its band intensity compared
to the control.

Emerging Research and Novel Mechanisms

Beyond its established role in cancer, recent research has identified a novel potential application for
Alvespimycin in diabetic kidney disease (DKD) [6]. A 2025 study found that Alvespimycin effectively
ameliorated the progression of DKD in a rat model by specifically inhibiting the uptake of extracellular
vesicles (EVs) derived from mesangial cells by macrophages. This suppression of EV-mediated
communication interrupted a key inflammatory crosstalk, leading to reduced mesangial expansion and
proteinuria. Notably, this inhibitory effect on EV uptake was specific to Alvespimycin compared to other

HSP90 inhibitors, suggesting a unique mechanism that could open new therapeutic avenues [6].
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Clinical Development Status

Despite its promising preclinical profile, it is important to note that the clinical development of Alvespimycin
was halted by Kosan Biosciences in March 2008 due to an "unfavorable overall toxicity profile" observed in
Phase I trials [1]. Nevertheless, it remains a valuable tool compound for scientific research, and its

investigation in new areas, such as DKD, continues [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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